Structural Differentiation: Saturated Core and 3-Carboxylic Acid Regiochemistry
The target compound, 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4), is structurally unique among its closest commercially available analogs. It features a fully saturated tetrahydrobenzofuran core with a carboxylic acid at the 3-position. This contrasts directly with the 4-oxo analog (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, CAS 56671-28-4), which contains a ketone group at the 4-position [1], and the regioisomeric 6-carboxylic acid (4,5,6,7-tetrahydrobenzofuran-6-carboxylic acid, CAS 1481114-96-8) . The saturated nature of the target compound eliminates the aromaticity of the furan ring, introducing conformational flexibility and a different electronic profile compared to benzofuran-3-carboxylic acid (aromatic core) [2].
| Evidence Dimension | Core structure and regiochemistry |
|---|---|
| Target Compound Data | Saturated tetrahydrobenzofuran with 3-carboxylic acid; C9H10O3; MW 166.17; XLogP3 1.7 |
| Comparator Or Baseline | 4-Oxo analog: 4-keto with 3-carboxylic acid (C9H8O4); 6-Carboxylic acid regioisomer: saturated core with acid at 6-position (C9H10O3); Benzofuran-3-carboxylic acid: aromatic core (C9H6O3) |
| Quantified Difference | Distinct functional groups (saturated vs. keto vs. aromatic) and acid position |
| Conditions | Computational property data from PubChem |
Why This Matters
This exact structure defines the compound's reactivity, physicochemical properties, and biological target engagement potential, making it irreplaceable in synthetic routes and SAR studies.
- [1] Thermo Fisher Scientific. 4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid, 97%. Retrieved April 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 21185192, 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid. Retrieved April 23, 2026. View Source
